molecular formula C19H26BN3O2 B8004286 4-(3''-Imidazol-1-yl-propyl)iminomethylphenylboronic Acid Pinacol Ester

4-(3''-Imidazol-1-yl-propyl)iminomethylphenylboronic Acid Pinacol Ester

Cat. No.: B8004286
M. Wt: 339.2 g/mol
InChI Key: WCTHIQTZTYTYHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3’'-Imidazol-1-yl-propyl)iminomethylphenylboronic Acid Pinacol Ester is a chemical compound with the molecular formula C19H26BN3O2 and a molecular weight of 339.25 g/mol . This compound is known for its unique structure, which includes an imidazole ring and a boronic acid ester group. It is primarily used in research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3’'-Imidazol-1-yl-propyl)iminomethylphenylboronic Acid Pinacol Ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

Chemical Reactions Analysis

Types of Reactions

4-(3’'-Imidazol-1-yl-propyl)iminomethylphenylboronic Acid Pinacol Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with different functional groups, while reduction can lead to simpler boronic esters .

Scientific Research Applications

4-(3’'-Imidazol-1-yl-propyl)iminomethylphenylboronic Acid Pinacol Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3’'-Imidazol-1-yl-propyl)iminomethylphenylboronic Acid Pinacol Ester involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity, while the boronic ester group can form reversible covalent bonds with diols and other nucleophiles. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-(3’'-Imidazol-1-yl-propyl)aminomethylphenylboronic Acid Pinacol Ester: Similar structure but with an amine group instead of an imine.

    4-(3’'-Imidazol-1-yl-propyl)hydroxymethylphenylboronic Acid Pinacol Ester: Contains a hydroxyl group instead of an imine.

Uniqueness

4-(3’'-Imidazol-1-yl-propyl)iminomethylphenylboronic Acid Pinacol Ester is unique due to its combination of an imidazole ring and a boronic ester group, which provides distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-imidazol-1-yl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26BN3O2/c1-18(2)19(3,4)25-20(24-18)16-9-7-15(8-10-16)17(21)6-5-12-23-13-11-22-14-23/h7-11,13-14,21H,5-6,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTHIQTZTYTYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=N)CCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.